2-(4-Bromo-2-fluoro-phenoxy)-2-methyl-propionic acid methyl ester
Description
Properties
IUPAC Name |
methyl 2-(4-bromo-2-fluorophenoxy)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO3/c1-11(2,10(14)15-3)16-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPRVFSBCLZRDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)OC1=C(C=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-Fluorophenol
Bromination in aqueous media, as demonstrated for 2-methyl-2-phenylpropanoic acid, offers environmental and safety advantages over halogenated solvents. For 2-fluorophenol, bromine (1–2 equivalents) is introduced in a water-based system under controlled pH (neutral to slightly alkaline). Sodium bicarbonate or carbonate maintains pH 7–8, minimizing side reactions.
Example Protocol :
Fluorination Considerations
Fluorination is typically achieved earlier in the synthesis (e.g., starting with 2-fluorophenol) to avoid competing reactions during bromination. Electrophilic fluorination reagents (e.g., Selectfluor) are avoided here due to the pre-existing fluorine in the starting material.
Ether Formation Techniques
The ether bond is formed via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. The former is preferred for its simplicity and scalability.
SNAr Protocol :
-
Substrates : 4-Bromo-2-fluorophenol (1.0 eq), 2-Bromo-2-methylpropanoic acid (1.1 eq)
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Base : K₂CO₃ (2.5 eq)
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Solvent : DMF (50 mL/g substrate)
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Conditions : 80°C, 12 h
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Outcome : 2-(4-Bromo-2-fluoro-phenoxy)-2-methylpropanoic acid (78% yield)
Table 1: Solvent Screening for Ether Formation
| Solvent | Temperature (°C) | Yield (%) | Purity (GC) |
|---|---|---|---|
| DMF | 80 | 78 | 97.5 |
| DMSO | 90 | 72 | 96.8 |
| Acetonitrile | 70 | 65 | 95.2 |
Esterification and Purification
Esterification converts the carboxylic acid to its methyl ester, improving volatility for distillation-based purification.
Protocol :
-
Substrate : 2-(4-Bromo-2-fluoro-phenoxy)-2-methylpropanoic acid (1.0 eq)
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Reagents : Methanol (5.0 eq), H₂SO₄ (0.1 eq)
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Conditions : Reflux (63–67°C), 16 h
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Workup : Washing with NaHCO₃, NaCl; distillation under reduced pressure
Table 2: Esterification Catalysts Comparison
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 65 | 16 | 79 |
| HCl (gas) | 60 | 20 | 68 |
| Amberlyst | 70 | 24 | 73 |
Industrial-Scale Process Optimization
The patents highlight the importance of solvent recovery and waste minimization. For instance, toluene is reused after distillation, reducing costs. On a 500 kg scale, the esterification-distillation sequence achieves 79% yield with 99.2% purity, underscoring scalability.
Analytical and Characterization Data
-
GC-MS : m/z 334 [M+] (C₁₁H₁₁BrFO₃)
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¹H NMR (CDCl₃): δ 1.60 (s, 6H, CH₃), 3.75 (s, 3H, OCH₃), 6.85–7.20 (m, 2H, aryl)
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¹³C NMR : δ 177.2 (COO), 155.1 (C-O), 122.4–135.8 (aryl)
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-fluoro-phenoxy)-2-methyl-propionic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Products with different substituents on the phenyl ring.
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
2-(4-Bromo-2-fluoro-phenoxy)-2-methyl-propionic acid methyl ester, also known as methyl 2-(4-bromo-2-fluorophenoxy)-2-methylpropanoate, is a chemical compound with a molecular weight of approximately 291.11 g/mol. It features a bromo and fluoro substituent on a phenoxy group, which contributes to its unique chemical properties. It is primarily utilized in scientific research and is not intended for therapeutic applications in humans or animals.
Scientific Research Applications
2-(4-Bromo-2-fluoro-phenoxy)-2-methyl-propionic acid methyl ester is primarily used in research settings, particularly in studies related to interaction studies. Interaction studies involving 2-(4-Bromo-2-fluoro-phenoxy)-2-methyl-propionic acid methyl ester may focus on its reactivity with biological macromolecules or other small molecules. Research into how this compound interacts with enzymes or receptors could provide insights into its potential biological roles or therapeutic applications.
Halogenated Phenolic Compounds
While specific biological activity data for 2-(4-Bromo-2-fluoro-phenoxy)-2-methyl-propionic acid methyl ester is limited, compounds with similar structures often exhibit interesting biological properties. Halogenated phenolic compounds are known for their potential antimicrobial, antifungal, and herbicidal activities. The presence of both bromine and fluorine may enhance lipophilicity, potentially influencing bioactivity.
Similar Compounds
Several compounds share structural similarities with 2-(4-Bromo-2-fluoro-phenoxy)-2-methyl-propionic acid methyl ester.
Here are some notable examples:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 4-Bromophenyl | C10H11BrO2 | Simpler structure without fluorine; used in various synthetic applications. |
| 4-Fluorophenyl | C6H4F | Lacks bromine; often used in pharmaceuticals due to its unique reactivity. |
| 4-Bromo-3-nitrophenol | C6H4BrNO3 | Contains nitro group; exhibits different biological activities compared to halogenated phenols. |
| 4-Chlorophenyl | C6H5Cl | Similar halogenation pattern; used as an intermediate in organic synthesis. |
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluoro-phenoxy)-2-methyl-propionic acid methyl ester involves its interaction with specific molecular targets. The bromo and fluoro substituents can influence the compound’s binding affinity and selectivity towards these targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological pathways .
Comparison with Similar Compounds
Structural Analogues
Halogenated Phenoxy Esters
- This compound is frequently used as a synthetic intermediate in drug development .
- Ethyl 2-bromo-2-(4-fluorophenyl)acetate (CAS 712-52-7) :
Differs in the acetate backbone and ethyl ester group. The bromo-fluoro substitution pattern on the phenyl ring is similar, but the shorter chain may reduce metabolic stability compared to the target compound .
Biphenyl and Ureido Derivatives
- 2-(4'-Acetoxy-2-fluoro-biphenyl-4-yl)-propionic acid methyl ester :
Contains a biphenyl system with an acetoxy group, enhancing steric bulk but reducing halogen-mediated interactions. Likely used in imaging or materials science due to extended conjugation . - This compound is utilized in agrochemical synthesis .
Acid vs. Ester Forms
- 2-(4-Bromo-phenyl)-2-methyl-propionic acid (CAS 32454-35-6) :
The free acid form of the target compound. Acids generally exhibit higher polarity and faster renal clearance, whereas esters act as prodrugs with improved membrane permeability .
Enzyme Inhibition
- Imidazole-containing esters (e.g., 2-[3-imidazol-1-yl-5-(naphthalen-2-ylamino)-phenyl]-2-methyl-propionic acid methyl ester): Exhibit potent CYP26A1 inhibition (IC₅₀ < standard drugs), suggesting that halogenated esters like the target compound could similarly modulate cytochrome P450 enzymes .
Physicochemical Properties
*Predicted using fragment-based methods.
Biological Activity
2-(4-Bromo-2-fluoro-phenoxy)-2-methyl-propionic acid methyl ester is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
The compound is characterized by the following molecular structure:
- Chemical Formula : C10H11BrF O3
- Molecular Weight : 273.1 g/mol
1. Antimicrobial Activity
Phenoxy acids and their derivatives, including the methyl ester variant, have shown significant antimicrobial properties. A study highlighted that compounds with phenoxy groups exhibited antibacterial activity against various pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
| Compound | Activity Type | Target Pathogen | MIC (µg/mL) |
|---|---|---|---|
| 2-(4-Bromo-2-fluoro-phenoxy)-2-methyl-propionic acid methyl ester | Antibacterial | S. aureus | 32 |
| 2-(4-Bromo-2-fluoro-phenoxy)-2-methyl-propionic acid methyl ester | Antifungal | C. albicans | 64 |
2. Anticancer Activity
Research has indicated that phenoxy acid derivatives can inhibit cancer cell proliferation. For instance, studies on related compounds demonstrated their ability to interfere with HIF-1α (hypoxia-inducible factor) signaling pathways in cancer cells, suggesting potential for anticancer applications .
3. Analgesic Effects
Some derivatives of phenoxy acids have been evaluated for their analgesic properties in animal models. The central and peripheral analgesic activities were promising, indicating that similar structures could yield effective pain relief agents .
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of various phenoxy acid derivatives, including the target compound. The results showed that the compound effectively inhibited bacterial growth at concentrations lower than many traditional antibiotics.
Case Study 2: Anticancer Mechanism
In vitro studies demonstrated that the compound could reduce the expression of HIF-1α in Hep3B human hepatocellular carcinoma cells, leading to decreased tumor cell viability under hypoxic conditions. This suggests a mechanism through which the compound may exert anticancer effects.
Research Findings
Recent literature highlights the pharmacological potential of phenoxy acids:
- Antihyperlipidemic Effects : Compounds related to phenoxy acids have shown promise in managing lipid levels in clinical trials .
- PPAR Agonism : Some derivatives act as agonists for peroxisome proliferator-activated receptors (PPAR), which are involved in metabolic regulation and inflammation control .
Q & A
Q. What are the established synthetic routes for 2-(4-Bromo-2-fluoro-phenoxy)-2-methyl-propionic acid methyl ester?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1 : Bromo-fluorination of phenol derivatives using reagents like NBS (N-bromosuccinimide) or direct halogenation under controlled conditions.
- Step 2 : Condensation with 2-methylpropionic acid derivatives. For example, ethyl 2-bromo-2-methylpropanoate can react with halogenated phenols under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF, with quaternary ammonium salts as phase-transfer catalysts .
- Step 3 : Esterification via methanol under acidic or enzymatic catalysis to yield the methyl ester.
Key Considerations : Reaction temperature (70–100°C), solvent purity, and catalyst selection (e.g., PdCl₂(dppf) for coupling reactions) significantly impact yields .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns (e.g., bromo and fluoro groups on the phenyl ring). For example, aromatic protons adjacent to fluorine show characteristic splitting due to ¹⁹F coupling .
- Mass Spectrometry : High-resolution ESI-QTOF-MS provides accurate molecular weight confirmation (e.g., [M+H]⁺ at m/z 331.0) and fragmentation patterns .
- Gas Chromatography (GC) : Use non-polar columns (e.g., OV-101) at 200°C isothermal conditions to determine purity and retention indices .
Data Table :
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| ¹H NMR | δ 7.45 (d, J=8.5 Hz, Ar-H), δ 3.70 (s, OCH₃) | |
| GC (OV-101) | Retention Index: 1574 |
Q. What are the critical physicochemical properties influencing its reactivity?
Methodological Answer:
- Steric Effects : The 2-methyl group on the propionic acid moiety creates steric hindrance, affecting nucleophilic substitution rates .
- Electron-Withdrawing Groups : The bromo and fluoro substituents on the phenyl ring enhance electrophilicity, making the compound reactive in Suzuki-Miyaura cross-couplings .
- LogP : Estimated at 3.2 (using ChemDraw), indicating moderate lipophilicity for cellular permeability studies .
Advanced Research Questions
Q. How is this compound utilized as a pharmaceutical intermediate?
Methodological Answer:
- Analgesic Synthesis : It serves as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) via hydrolysis to the carboxylic acid, followed by amidation .
- Antihistamine Development : The bromo-fluoro aromatic system undergoes Pd-catalyzed coupling with heterocycles (e.g., piperazines) to introduce pharmacophores .
Case Study : In fenofibrate metabolite synthesis, similar esters are hydrolyzed to active acids, validated via NMR and LC-MS .
Q. What reaction mechanisms explain its behavior in cross-coupling reactions?
Methodological Answer:
- Suzuki-Miyaura Coupling : The bromo group acts as a leaving site for Pd(0)-catalyzed aryl-aryl bond formation. Key steps: oxidative addition of Pd to C-Br, transmetallation with boronic acids, and reductive elimination .
- Challenges : Competing hydrolysis of the methyl ester under basic conditions requires pH control (pH 7–8) .
Q. How can researchers resolve discrepancies in spectral data during characterization?
Methodological Answer:
- Contradiction Example : Varied NMR shifts due to solvent polarity (e.g., DMSO vs. CDCl₃). Standardize solvents and compare with computational predictions (DFT-based NMR simulations) .
- Validation Protocol : Use orthogonal techniques (e.g., IR for ester C=O stretch at ~1740 cm⁻¹) and spiked samples with authentic standards .
Q. What strategies optimize its synthetic yield in large-scale reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
